molecular formula C10H14ClNO B2740604 2-(4-Chlorophenyl)-3-methoxypropan-1-amine CAS No. 1564948-84-0

2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Cat. No. B2740604
CAS RN: 1564948-84-0
M. Wt: 199.68
InChI Key: VBVWPVNCCBHELE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

One area of research involves studying the kinetics and mechanisms of reactions involving compounds similar to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. For example, Castro et al. (2001) investigated the kinetics of reactions between 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, providing insights into reaction rates and proposing reaction schemes based on observed kinetics (Castro et al., 2001).

Catalysis and Chemical Synthesis

Another significant application is in catalysis and chemical synthesis, where derivatives of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine play a crucial role. Bassili and Baiker (1990) studied the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the efficient production of 2-amino-1-methoxypropane, a reaction relevant for synthesizing various chemical products (Bassili & Baiker, 1990).

Asymmetric Hydrogenation

Research by Mršić et al. (2009) on the asymmetric hydrogenation of N-aryl imines using iridium/monodentate phosphoramidite catalysis illustrates the potential for synthesizing enantioselective compounds. This process leads to high enantioselectivities for the resultant secondary amines, demonstrating the utility of similar compounds in enantioselective synthesis (Mršić et al., 2009).

Advanced Material Development

In the development of advanced materials, research into photopolymerization shows the potential for compounds related to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. Guillaneuf et al. (2010) discussed the use of an alkoxyamine bearing a chromophore group for photoinitiated polymerization, indicating applications in creating novel polymeric materials (Guillaneuf et al., 2010).

Environmental Applications

The work by Zhou et al. (2018) on the synthesis of tertiary amine-functionalized adsorption resins exemplifies environmental applications. These resins, designed for the removal of pollutants from water, highlight the role of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine derivatives in environmental chemistry and engineering (Zhou et al., 2018).

Safety and Hazards

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Future Directions

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properties

IUPAC Name

2-(4-chlorophenyl)-3-methoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVWPVNCCBHELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-methoxypropan-1-amine

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